molecular formula C26H50N4O8 B3111042 tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid CAS No. 1818847-56-1

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

Cat. No.: B3111042
CAS No.: 1818847-56-1
M. Wt: 546.7
InChI Key: CBHLFZILWBPRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate; oxalic acid: is a compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate typically involves the protection of the amine group using tert-butyl carbamate (Boc) protection. The reaction is carried out under anhydrous conditions with a base and the anhydride Boc2O . The reaction conditions are mild and can be conducted at room temperature.

Industrial Production Methods: Industrial production of this compound involves the use of tert-butyl carbamate and 4-(aminomethyl)cyclohexylamine as starting materials. The reaction is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method is efficient and yields high purity products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Various nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with H2/Ni can produce amines.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is used as a protecting group for amines in organic synthesis. It is stable under various reaction conditions and can be easily removed when needed .

Biology: In biological research, this compound is used to modify peptides and proteins. It helps in studying the structure and function of biomolecules by providing a stable protective group for amines .

Medicine: In medicinal chemistry, tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate is used in the synthesis of pharmaceutical intermediates. It is involved in the development of drugs targeting specific enzymes and receptors .

Industry: Industrially, this compound is used in the production of polymers and resins. It acts as a stabilizer and modifier in various polymerization processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate is unique due to its cyclohexyl group, which provides different steric and electronic properties compared to phenyl or benzyl groups. This makes it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H24N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h2*9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHLFZILWBPRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN.CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Reactant of Route 4
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.